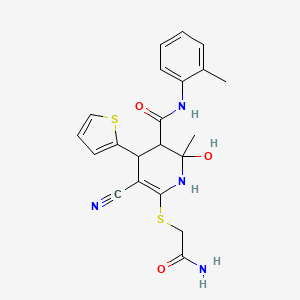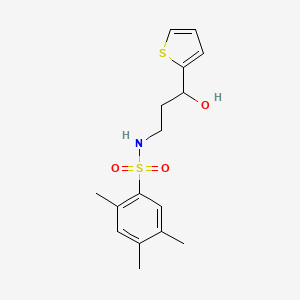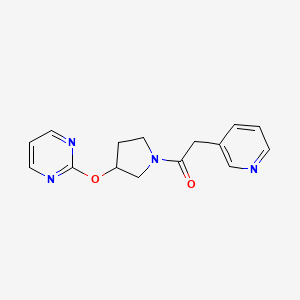
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyano, methylfuran, and nitrophenyl groups. These groups would likely confer distinct chemical properties to the compound, such as potential reactivity with nucleophiles and electrophiles, and the ability to participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the cyano group could potentially undergo hydrolysis to form a carboxylic acid. The nitro group in the nitrophenyl ring could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and nitro groups could increase its solubility in polar solvents .Scientific Research Applications
Herbicidal Activity
A series of compounds closely related to "(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)acrylamide" have been synthesized with herbicidal properties. For instance, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibit significant herbicidal activities, particularly against PSII electron transport, highlighting a novel class of herbicides with performance comparable to existing analogues (Wang et al., 2004).
Chemical Synthesis and Reactions
The compound and its analogs serve as key intermediates in various chemical syntheses, demonstrating the versatility in organic chemistry. For example, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate has led to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing a method for constructing novel chemical structures (Burgaz et al., 2007).
Material Science Applications
Research into the structural analogs of "this compound" has contributed significantly to materials science, especially in the development of new polymeric materials. For instance, poly(N-isopropyl acrylamide) has been explored for its thermoresponsive properties, useful in drug delivery systems. This highlights the polymer's controlled synthesis at room temperature, indicating the broader applicability of acrylamide derivatives in creating responsive materials (Convertine et al., 2004).
Environmental Applications
Compounds structurally similar to "this compound" have been utilized in environmental science, particularly in the remediation of heavy metal ions from aqueous media. Hydrogels synthesized from poly(acrylamide) derivatives have shown the capability to absorb and remove heavy metals from water, further converting these metals into nanoparticles for catalytic applications (Javed et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-10-6-7-12(22-10)8-11(9-16)15(19)17-13-4-2-3-5-14(13)18(20)21/h2-8H,1H3,(H,17,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFNIRAEOSEOCV-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)



![4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol](/img/structure/B2933186.png)
![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2933188.png)



![N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B2933197.png)

![N-(4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933201.png)
![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)